molecular formula C8H11ClO B12906017 Furan, 2-(1-chloro-2-methylpropyl)- CAS No. 917769-49-4

Furan, 2-(1-chloro-2-methylpropyl)-

Katalognummer: B12906017
CAS-Nummer: 917769-49-4
Molekulargewicht: 158.62 g/mol
InChI-Schlüssel: LTCHETGEQWBEMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furan, 2-(1-chloro-2-methylpropyl)- is a derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom. This compound is characterized by the presence of a 1-chloro-2-methylpropyl group attached to the second position of the furan ring. Furans are known for their reactivity and are widely used in organic synthesis and various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Furan, 2-(1-chloro-2-methylpropyl)- can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-buten-2-ol with thionyl chloride to form 2-chloro-3-methylbut-2-ene, which is then subjected to a cyclization reaction with furan in the presence of a Lewis acid catalyst such as aluminum chloride . This method provides a straightforward route to the desired compound under mild reaction conditions.

Industrial Production Methods

Industrial production of Furan, 2-(1-chloro-2-methylpropyl)- typically involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations . This approach allows for the large-scale production of the compound with high purity and yield.

Wirkmechanismus

The mechanism of action of Furan, 2-(1-chloro-2-methylpropyl)- involves its reactivity towards nucleophiles and bases. The chlorine atom in the 1-chloro-2-methylpropyl group is a key site for nucleophilic attack, leading to substitution reactions. Additionally, the compound can undergo elimination reactions to form alkenes, which can further participate in various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Furan, 2-(1-chloro-2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furan derivatives. The presence of the 1-chloro-2-methylpropyl group allows for selective reactions that are not possible with other similar compounds .

Eigenschaften

917769-49-4

Molekularformel

C8H11ClO

Molekulargewicht

158.62 g/mol

IUPAC-Name

2-(1-chloro-2-methylpropyl)furan

InChI

InChI=1S/C8H11ClO/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,1-2H3

InChI-Schlüssel

LTCHETGEQWBEMF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C1=CC=CO1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.